6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride
Description
Properties
IUPAC Name |
6-(methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-12-5-6-2-3-7-8(4-6)13-11-9(7)10;/h2-4H,5H2,1H3,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQYINCZGILJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(C=C1)C(=NO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.
Amination: The amine group at the 3rd position can be introduced through a substitution reaction using an appropriate amine source.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine or methoxymethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like methoxymethyl chloride for nucleophilic substitution and various amines for electrophilic substitution are commonly employed.
Major Products
Oxidation: Products may include benzoxazole carboxylic acids or aldehydes.
Reduction: Products may include benzoxazole alcohols or amines.
Substitution: Products vary depending on the substituents introduced, such as methoxymethyl derivatives or substituted amines.
Scientific Research Applications
6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its specific application.
Pathways Involved: It can modulate various biochemical pathways, such as those involved in cell proliferation, apoptosis, or microbial metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Analogues
4-Methoxy-1,2-benzoxazol-3-amine (CAS 177995-40-3)
- Structure : Methoxy (-OCH3) at the 4-position of the benzoxazole ring.
- Molecular Formula : C8H8N2O2 (vs. C9H11ClN2O2 for the target compound).
- Key Differences : The methoxy group at position 4 instead of 6 reduces steric bulk and alters electronic distribution. This positional isomer may exhibit distinct receptor binding profiles compared to the 6-substituted target compound. The absence of a methoxymethyl group also impacts lipophilicity .
6-(Trifluoromethyl)-1,2-benzoxazol-3-amine
- Structure : Trifluoromethyl (-CF3) at the 6-position.
- Molecular Formula : C8H5F3N2O.
- Key Differences : The electron-withdrawing -CF3 group increases electronegativity and metabolic stability compared to the methoxymethyl group. This substitution enhances resistance to oxidative degradation but may reduce solubility in aqueous media .
[2-(1,3-Benzoxazol-2-yl)ethyl]amine Hydrochloride (CAS 1332530-19-4)
- Structure : Ethylamine (-CH2CH2NH2) at the 2-position of the benzoxazole.
- Molecular Formula : C9H11ClN2O.
- Key Differences : The ethylamine side chain introduces greater flexibility and basicity. This compound’s pharmacological activity (e.g., CNS penetration) may differ due to altered hydrogen-bonding capacity compared to the 3-amine substituent in the target compound .
Physicochemical Properties
Notes:
- The methoxymethyl group in the target compound balances lipophilicity (LogP ~1.8) and solubility, favoring oral bioavailability.
Antipsychotic Activity
- Benzoxazoles like zonisamide (1,2-benzisoxazole-3-methanesulfonamide) demonstrate anticonvulsant activity via sodium channel modulation. The target compound’s methoxymethyl group may similarly influence ion channel interactions .
- Comparison : 6-PBC (a β-carboline derivative with a methoxymethyl group) acts as a GABA receptor partial agonist. Structural parallels suggest the target compound could modulate neurotransmitter receptors, though specific targets remain unconfirmed .
Biological Activity
6-(Methoxymethyl)-1,2-benzoxazol-3-amine; hydrochloride is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action based on various studies.
Chemical Structure and Properties
The compound 6-(Methoxymethyl)-1,2-benzoxazol-3-amine; hydrochloride features a benzoxazole moiety which is known for its diverse biological activities. The methoxymethyl group enhances its solubility and bioavailability.
Molecular Formula
- C : 10
- H : 12
- N : 2
- O : 2
- Cl : 1
Antibacterial Activity
Recent studies have shown that derivatives of benzoxazole compounds exhibit selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis. However, the overall antibacterial potential of the specific compound remains modest.
Table 1: Antibacterial Activity of Benzoxazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 50 µg/mL |
| Compound B | Escherichia coli | Not active |
| Compound C | Staphylococcus aureus | 30 µg/mL |
Antifungal Activity
In addition to antibacterial properties, certain benzoxazole derivatives have demonstrated antifungal activity against pathogens such as Candida albicans. The structure-activity relationship indicates that modifications in the benzoxazole ring can enhance antifungal efficacy.
Table 2: Antifungal Activity of Selected Compounds
| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Candida albicans | 25 µg/mL |
| Compound E | Aspergillus niger | 40 µg/mL |
Anticancer Properties
Benzoxazole derivatives have shown promising results in cytotoxicity assays against various cancer cell lines. The selectivity for cancer cells over normal cells suggests potential for therapeutic applications.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of several benzoxazole derivatives on human cancer cell lines. The results indicated that some compounds had significantly lower IC50 values against cancer cells compared to normal cells.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) for Cancer Cells | IC50 (µM) for Normal Cells |
|---|---|---|
| MCF-7 (Breast) | 15 | >100 |
| A549 (Lung) | 20 | >100 |
| HepG2 (Liver) | 10 | >100 |
The mechanisms underlying the biological activity of benzoxazole derivatives often involve the inhibition of specific enzymes or pathways crucial for bacterial growth or cancer cell proliferation. For instance, some compounds inhibit DNA synthesis or disrupt cell membrane integrity.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Modifications in substituents on the benzoxazole ring can lead to significant changes in potency and selectivity.
Q & A
Q. What are the optimal synthetic routes for 6-(Methoxymethyl)-1,2-benzoxazol-3-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of benzoxazole derivatives typically involves cyclization of o-aminophenol precursors with appropriate electrophiles. For 6-(methoxymethyl)-substituted analogs, the methoxymethyl group can be introduced via nucleophilic substitution or protective group strategies. Reaction conditions (e.g., solvent, temperature, and catalyst) are critical. For example, chlorinated benzoxazole derivatives are synthesized using HCl under controlled conditions, as seen in analogous compounds like 6-chlorobenzo[d]oxazol-2-amine hydrochloride . Optimization may require adjusting HCl stoichiometry and reaction time to avoid over-acidification, which can degrade sensitive functional groups.
Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the methoxymethyl group (δ ~3.3 ppm for methoxy protons) and benzoxazole ring protons (δ ~7-8 ppm). X-ray crystallography, as applied to related benzisoxazole structures, can resolve bond angles and substituent orientation (e.g., the planarity of the benzoxazole ring and dihedral angles of substituents) . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹).
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for benzoxazole derivatives like this compound?
- Methodological Answer : SAR studies require systematic modification of substituents (e.g., varying the methoxymethyl group to ethoxymethyl or halogens) and evaluating biological activity. For example, replacing the methoxymethyl group in 6-(methoxymethyl)-1,2-benzoxazol-3-amine with a chlorine atom (as in 6-chlorobenzo[d]oxazol-2-amine) alters electrophilicity and binding affinity . Computational methods (e.g., molecular docking) can predict interactions with target proteins, while in vitro assays validate hypotheses.
Q. How do intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) influence the compound’s crystallinity and stability?
- Methodological Answer : Crystallinity is determined by non-covalent interactions, such as hydrogen bonds between the amine group and chloride ion, as observed in hydrochloride salts of similar compounds . Van der Waals interactions between methoxymethyl groups and adjacent aromatic systems can stabilize crystal packing. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while powder X-ray diffraction (PXRD) monitors polymorphic forms.
Q. What are the challenges in reconciling contradictory data on the reactivity of benzoxazole derivatives under acidic conditions?
- Methodological Answer : Contradictions may arise from differences in substituent electronic effects. For instance, electron-donating groups (e.g., methoxymethyl) can stabilize the benzoxazole ring under mild acidic conditions, whereas electron-withdrawing groups (e.g., nitro) increase susceptibility to ring-opening. Controlled experiments with pH titration and kinetic studies (monitored via HPLC or UV-Vis spectroscopy) can clarify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
